molecular formula C9H11NO5 B1619436 2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid CAS No. 492-46-6

2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid

Cat. No.: B1619436
CAS No.: 492-46-6
M. Wt: 213.19 g/mol
InChI Key: QXWYKJLNLSIPIN-JAMMHHFISA-N
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Description

2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid, also known as dihydroxyphenylalanine, is an aromatic fatty α-amino acid. It is not a proteinogenic amino acid but plays a significant role in the biochemistry of vertebrates. This compound is a direct biochemical precursor of dopamine, an important hormone and neurotransmitter .

Mechanism of Action

Target of Action

The primary target of 2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid, also known as L-DOPA, is the dopaminergic neurons in the brain . It is the immediate precursor of dopamine, a neurotransmitter that plays a crucial role in motor control and reward-driven behavior .

Mode of Action

L-DOPA can cross the blood-brain barrier, unlike dopamine itself . Once inside the brain, it is rapidly taken up by dopaminergic neurons and converted into dopamine . This conversion increases the levels of dopamine in the brain, compensating for the loss of dopaminergic neurons observed in conditions like Parkinson’s disease .

Biochemical Pathways

L-DOPA is derived from the amino acid tyrosine through post-translational modification . It is then converted into dopamine, a key neurotransmitter in the brain . Dopamine is further metabolized into other catecholamine neurotransmitters, such as noradrenaline and adrenaline . These neurotransmitters are involved in various physiological processes, including mood regulation, motor control, and the body’s response to stress .

Pharmacokinetics

The pharmacokinetics of L-DOPA involves its oral administration, absorption into the bloodstream, crossing of the blood-brain barrier, and uptake by dopaminergic neurons . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties allow it to be effectively delivered to the brain, where it can exert its therapeutic effects .

Result of Action

The primary result of L-DOPA’s action is an increase in dopamine levels in the brain . This can alleviate symptoms of dopamine deficiency, such as those seen in Parkinson’s disease . By replenishing dopamine, L-DOPA can improve motor control and reduce tremors and stiffness .

Action Environment

The action of L-DOPA can be influenced by various environmental factors. For instance, the presence of certain substances in the gut can affect the absorption of L-DOPA and thus its bioavailability . Additionally, the effectiveness and stability of L-DOPA can be affected by factors such as the patient’s diet, the timing of medication administration, and the presence of other medications .

Biochemical Analysis

Biochemical Properties

2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid plays a crucial role in biochemical reactions, particularly in the biosynthesis of catecholamines. It interacts with several enzymes, including tyrosine hydroxylase, which converts tyrosine to L-DOPA, and aromatic L-amino acid decarboxylase, which converts L-DOPA to dopamine . These interactions are essential for the production of dopamine, a neurotransmitter that regulates movement, mood, and other functions.

Cellular Effects

This compound influences various cellular processes, particularly in dopaminergic neurons. It enhances dopamine synthesis, which in turn affects cell signaling pathways, gene expression, and cellular metabolism . In Parkinson’s disease, the administration of L-DOPA helps restore dopamine levels, improving motor function and reducing symptoms such as tremors and rigidity.

Molecular Mechanism

At the molecular level, this compound exerts its effects by being converted to dopamine through the action of aromatic L-amino acid decarboxylase . Dopamine then binds to dopamine receptors, activating signaling pathways that influence various physiological processes. Additionally, L-DOPA can inhibit the activity of certain enzymes, such as monoamine oxidase, which degrades dopamine, thereby prolonging its action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. L-DOPA is relatively stable but can degrade under certain conditions, such as exposure to light and air . Long-term studies have shown that chronic administration of L-DOPA can lead to fluctuations in its efficacy, often referred to as “wearing-off” phenomena, where the duration of its beneficial effects decreases over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low doses can effectively increase dopamine levels and improve motor function without significant side effects . High doses can lead to toxic effects, including dyskinesia (involuntary movements) and neurotoxicity . These findings highlight the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is synthesized from tyrosine by the enzyme tyrosine hydroxylase and is subsequently converted to dopamine by aromatic L-amino acid decarboxylase . Dopamine can then be further metabolized to norepinephrine and epinephrine or degraded by enzymes such as monoamine oxidase and catechol-O-methyltransferase .

Transport and Distribution

This compound is transported across cell membranes by amino acid transporters . Once inside the cells, it is distributed to various tissues, including the brain, where it is converted to dopamine . The ability of L-DOPA to cross the blood-brain barrier is a key factor in its effectiveness as a treatment for neurological disorders .

Subcellular Localization

Within cells, this compound is localized in the cytoplasm, where it undergoes enzymatic conversion to dopamine . Dopamine can then be stored in synaptic vesicles and released into the synaptic cleft upon neuronal activation . This subcellular localization is crucial for the regulation of dopamine levels and the proper functioning of dopaminergic neurons.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid can be achieved through various methods. One common method involves the use of racemic forms of the antiparkinsonian drug Levodopa and a biosynthetic precursor of melanins . The synthetic route typically involves the use of specific reagents and catalysts under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its conversion into other biologically active compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions include dopamine, norepinephrine, and epinephrine. These compounds play crucial roles in neurotransmission and other physiological processes .

Scientific Research Applications

2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid is unique due to its role as a direct precursor to dopamine, making it essential in the treatment of neurological disorders such as Parkinson’s disease. Its ability to be converted into other catecholamines and melanins further highlights its versatility and importance in various biological processes .

Properties

IUPAC Name

2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO5/c10-7(9(14)15)8(13)4-1-2-5(11)6(12)3-4/h1-3,7-8,11-13H,10H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXWYKJLNLSIPIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C(C(=O)O)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80860306
Record name dl-3,4-Dihydroxyphenylserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80860306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

492-46-6
Record name dl-3,4-Dihydroxyphenylserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80860306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 492-46-6
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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